![molecular formula C13H11F2O3P B4853125 bis(4-fluorophenyl) methylphosphonate](/img/structure/B4853125.png)
bis(4-fluorophenyl) methylphosphonate
Overview
Description
Bis(4-fluorophenyl) methylphosphonate, also known as Sarin, is a highly toxic nerve agent that was developed during World War II. It is classified as a weapon of mass destruction and has been used in several terrorist attacks. Despite its lethal properties, bis(4-fluorophenyl) methylphosphonate has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
Bis(4-fluorophenyl) methylphosphonate acts as a potent inhibitor of AChE by binding irreversibly to the enzyme's active site. This binding prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects
Bis(4-fluorophenyl) methylphosphonate has a wide range of biochemical and physiological effects. In addition to its inhibition of AChE, it also affects other enzymes and receptors in the nervous system. The compound has been shown to bind to the muscarinic acetylcholine receptor, which plays a role in regulating heart rate and gastrointestinal function. Bis(4-fluorophenyl) methylphosphonate also affects the nicotinic acetylcholine receptor, which is involved in muscle contraction.
Advantages and Limitations for Lab Experiments
Bis(4-fluorophenyl) methylphosphonate has several advantages and limitations when used in lab experiments. One of the main advantages is its potency as an AChE inhibitor, which allows researchers to study the enzyme's function in great detail. However, its toxicity also poses a significant risk to researchers, and strict safety protocols must be followed when handling the compound.
List of
Future Directions
There are several potential future directions for research involving bis(4-fluorophenyl) methylphosphonate. One area of interest is the development of antidotes for nerve agent poisoning. Researchers are currently investigating compounds that can reactivate AChE and reverse the effects of bis(4-fluorophenyl) methylphosphonate. Another area of interest is the development of biosensors that can detect nerve agents in the environment. These sensors could be used to monitor potential terrorist threats and prevent future attacks. Finally, researchers are also exploring the use of bis(4-fluorophenyl) methylphosphonate as a tool for studying other enzymes and receptors in the nervous system.
Scientific Research Applications
Bis(4-fluorophenyl) methylphosphonate has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. Bis(4-fluorophenyl) methylphosphonate inhibits the activity of AChE, which makes it a useful tool for studying the enzyme's function.
properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTKBFXPJRHXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)F)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-[(4-fluorophenoxy)-methylphosphoryl]oxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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